(4-Formylphenyl)-trimethyl-azanium

PET Radiochemistry 18F-Fluorination Nucleophilic Aromatic Substitution

(4-Formylphenyl)-trimethyl-azanium (CAS 7541-76-6 as iodide; CAS 124915-02-2 as triflate) is a para-substituted benzaldehyde bearing a permanent cationic trimethylammonium group. The combination of a reactive aldehyde handle and a hydrophilic quaternary ammonium centre enables dual functionality: the aldehyde participates in Schiff-base condensations, hydrazone formations, and reductive aminations, while the charged headgroup imparts water solubility, ionic self-assembly behaviour, and serves as an excellent leaving group in aromatic nucleophilic [18F]fluorination reactions.

Molecular Formula C10H14NO+
Molecular Weight 164.22 g/mol
Cat. No. B12341780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Formylphenyl)-trimethyl-azanium
Molecular FormulaC10H14NO+
Molecular Weight164.22 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=C(C=C1)C=O
InChIInChI=1S/C10H14NO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3/q+1
InChIKeyDPICUSGMCNPSSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Formylphenyl)-trimethyl-azanium – Quaternary Ammonium Benzaldehyde Building Block for PET Radiochemistry and Smart Materials


(4-Formylphenyl)-trimethyl-azanium (CAS 7541-76-6 as iodide; CAS 124915-02-2 as triflate) is a para-substituted benzaldehyde bearing a permanent cationic trimethylammonium group. The combination of a reactive aldehyde handle and a hydrophilic quaternary ammonium centre enables dual functionality: the aldehyde participates in Schiff-base condensations, hydrazone formations, and reductive aminations, while the charged headgroup imparts water solubility, ionic self-assembly behaviour, and serves as an excellent leaving group in aromatic nucleophilic [18F]fluorination reactions [1]. The compound is most commonly supplied as the iodide or trifluoromethanesulfonate (triflate) salt, with the counterion critically influencing solubility, reactivity, and the specific application niche [2].

Why Generic Substitution Fails for (4-Formylphenyl)-trimethyl-azanium – Counterion, Regiochemistry, and Leaving-Group Rank Order


Simple benzaldehyde derivatives or unsubstituted benzyltrimethylammonium salts cannot reproduce the performance profile of (4-formylphenyl)-trimethyl-azanium because three structural features act in concert. First, the para-formyl group activates the ring for nucleophilic aromatic substitution, enabling 18F-incorporation that fails with 4-nitrobenzaldehyde or less-activated congeners [1]. Second, the trimethylammonium leaving group is decisively superior to nitro in radiofluorination; INIS data show 4-nitrobenzaldehyde yielded no 4-[18F]fluorobenzaldehyde under conditions where the trimethylammonium triflate salt achieved up to 78% radiochemical yield [1]. Third, the counterion dictates the accessible application space: the triflate salt is the established precursor for PET tracer synthesis due to its solubility in aprotic dipolar media and excellent leaving-group ability, while the iodide salt is the preferred form for dynamic covalent surfactant assembly and chitosan functionalization because iodide enhances surface activity and provides the correct ionic strength for coacervation [2][3]. Interchanging salts or using non-quaternized analogues leads to either failed radiolabelling or loss of the pH-reversible surfactant behaviour.

Quantitative Evidence Guide: (4-Formylphenyl)-trimethyl-azanium Compared to Closest Analogs and Alternatives


TMABATf Achieves 78% Radiochemical Yield for 4-[18F]Fluorobenzaldehyde; 4-Nitrobenzaldehyde Yields Zero Product

In a direct head-to-head comparison reported by the Institute of Bioinorganic and Radiopharmaceutical Chemistry, 4-trimethylammoniumbenzaldehyde triflate (TMABATf) and 4-nitrobenzaldehyde were evaluated as precursors for the synthesis of 4-[18F]fluorobenzaldehyde via aromatic nucleophilic substitution with [18F]fluoride [1]. TMABATf provided radiochemical yields up to 78%, while 4-nitrobenzaldehyde produced no detectable 4-[18F]fluorobenzaldehyde under identical conditions [1]. The trimethylammonium group is a far superior leaving group compared to nitro in this transformation.

PET Radiochemistry 18F-Fluorination Nucleophilic Aromatic Substitution

Iodide Counterion Lowers Critical Micelle Concentration by Over Two Orders of Magnitude vs. Chloride in (4-Alkylphenyl)-trimethylammonium Halides

A systematic study of (4-alkylphenyl)-trimethylammonium halides established quantitative counterion-dependent surface activity [1]. Iodide salts are much more surface-active than chloride salts: for the homologous series, log CMC = −3.728 − 0.097n for iodides versus log CMC = 1.002 − 0.344n for chlorides, where n is the alkyl chain carbon number [1]. At short alkyl chain lengths (n ≈ 1–4), this translates to CMC values for iodides that are roughly two to three orders of magnitude lower than the corresponding chlorides. Although measured on alkyl- rather than formyl-substituted congeners, the dominant counterion effect is a class-level property directly transferable to the formyl series.

Surfactant Design Interfacial Tension Counterion Effect

Chitosan Modified with (4-Formylphenyl)-trimethyl-azanium Iodide Outperforms Pyridoxal-Modified Chitosan in DNA Transfection at High Polymer:DNA Ratios

In a study comparing chemically modified chitosan derivatives for plasmid DNA delivery, chitosan was functionalized via reductive amination with 4-formyl-N,N,N-trimethylanilinium iodide (yielding TMAB-CS), pyridoxal hydrochloride (yielding Pyr-CS), or both [1]. At high polymer:DNA mass ratios (200:1), TMAB-CS achieved 50–70% GFP-positive transfected HEK293 cells, whereas Pyr-CS was substantially less effective under these conditions [1]. Conversely, Pyr-CS showed modest transfection only at low ratios (<10:1) but remained inferior to TMAB-CS at higher loading. The quaternary ammonium group contributed by the (4-formylphenyl)-trimethyl-azanium moiety drives polyplex formation and cellular uptake at high charge density.

Gene Delivery Cationic Polymer Transfection Efficiency

pH-Reversible Dynamic Covalent Surfactant Assembly Unique to the Formyl-Quaternary Ammonium Architecture

When 4-formyl-N,N,N-trimethylbenzenaminium iodide (FBA) is combined with heptylamine or octylamine in alkaline aqueous solution, dynamic covalent imine surfactants form that self-assemble into micelles and undergo coacervation with 10% hydrolyzed polyacrylamide (PAM) [1]. Upon acidification, the imine bond hydrolyzes, the coacervate dissociates into a homogeneous solution, and the extracted anionic dye Congo Red precipitates quantitatively [1]. The initial components (FBA, amine, and PAM) are regenerated with hydrochloric acid, demonstrating full recyclability [1]. This pH-gated capture-and-release cycle is enabled by the simultaneous presence of a reactive aldehyde for dynamic covalent bond formation and a permanent cationic charge for electrostatic coacervation – a dual functionality not available from non-ionic benzaldehydes or non-aldehyde quaternary ammonium salts.

Dynamic Covalent Chemistry Coacervation Stimuli-Responsive Materials

Procurement-Driven Application Scenarios for (4-Formylphenyl)-trimethyl-azanium


PET Tracer Production: 4-[18F]Fluorobenzaldehyde Synthon Manufacturing

Radiopharmacies and PET centres requiring 4-[18F]fluorobenzaldehyde as a prosthetic group for peptide/protein labelling must specify the triflate salt (CAS 124915-02-2). Direct comparative evidence demonstrates that 4-nitrobenzaldehyde yields no product under standard [18F]fluorination conditions, while TMABATf delivers up to 78% radiochemical yield [1]. The triflate salt is supplied in amber vials under argon with full documentation (1H-NMR, HPLC) and is stable at −20 °C protected from light [1]. Automated synthesis modules (e.g., for [18F]FBnTP) routinely employ 5 mg of precursor in DMSO at 90 °C for 5 min to achieve RCY of 28.6 ± 5.1% with molar activities of 80–99 GBq/μmol .

Stimuli-Responsive Surfactant Systems for Wastewater Treatment

For the development of recyclable extraction media, the iodide salt (CAS 7541-76-6) is the required form. When mixed with long-chain alkylamines under alkaline conditions, it generates dynamic covalent surfactants that coacervate with hydrolyzed polyacrylamide and quantitatively extract anionic pollutants such as Congo Red. Acidification hydrolyzes the imine bond, precipitating the dye and regenerating the starting materials [2]. The iodide counterion is preferred because it provides approximately two orders of magnitude lower critical micelle concentration than the chloride analogue, based on class-level surface activity data for (4-alkylphenyl)-trimethylammonium halides [3].

Cationic Gene Delivery Vector Synthesis via Chitosan Functionalization

Research groups engineering non-viral gene delivery vectors should procure the iodide salt for reductive amination onto chitosan. The resulting TMAB-CS derivative achieves 50–70% transfection efficiency in HEK293 cells at polymer:DNA mass ratios of 200:1, surpassing pyridoxal-modified chitosan (Pyr-CS) which is ineffective at high ratios [4]. The degree of substitution (DS ~0.22) and polyplex size (110–165 nm) are well-characterized, enabling reproducible vector fabrication [4].

Protein C-Terminal Amino Acid Sequencing (Historical Biochemical Method)

In classical protein chemistry, p-formylphenyltrimethylammonium iodide has been used to separate amino acid hydrazides from C-terminal amino acids following hydrazinolysis, enabling determination of C-terminal residues in gelatin [5]. While largely superseded by mass spectrometry, this application remains relevant for educational and specialized analytical protocols where chemical sequencing is preferred over instrumental methods.

Quote Request

Request a Quote for (4-Formylphenyl)-trimethyl-azanium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.